3-Amino-3-cyclopropylpentanoic acid
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Overview
Description
3-Amino-3-cyclopropylpentanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopropyl group attached to the third carbon of the pentanoic acid chain, with an amino group (-NH2) also attached to the same carbon. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropylpentanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, and decarboxylation then takes place to yield the amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopropylpentanoic acid undergoes various chemical reactions characteristic of amino acids, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-cyclopropylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopropylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity by providing steric hindrance and conformational constraints .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-cyclopropylpentanoic acid include:
- 3-Amino-3-methylpentanoic acid
- 3-Amino-3-ethylpentanoic acid
- 3-Amino-3-propylpentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly valuable in applications where specific molecular interactions and conformations are required .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpentanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-8(9,5-7(10)11)6-3-4-6/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
VECXIDRDNWGCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(C1CC1)N |
Origin of Product |
United States |
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